Lumiflavin

Descripción general

Descripción

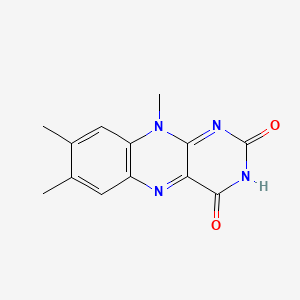

La lumiflavina es un derivado de la riboflavina (vitamina B2) y pertenece a la clase de compuestos orgánicos conocidos como flavinas. Estos compuestos se caracterizan por una estructura cíclica tricíclica de isoaloxazina. La lumiflavina es conocida por su color amarillo y es un producto de la fotólisis de la riboflavina. Tiene diversas aplicaciones en la investigación científica debido a sus propiedades químicas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La lumiflavina se puede sintetizar mediante la fotólisis de la riboflavina. El proceso implica exponer la riboflavina a la luz ultravioleta, lo que lleva a la escisión de la cadena lateral ribitilo y la formación de lumiflavina. Esta reacción generalmente ocurre en una solución acuosa y requiere una exposición controlada a la luz para asegurar la conversión completa de la riboflavina a lumiflavina .

Métodos de producción industrial

La producción industrial de lumiflavina sigue un proceso de fotólisis similar, pero a mayor escala. El proceso implica el uso de lámparas UV de alta intensidad y grandes recipientes de reacción para asegurar una producción eficiente. Las condiciones de reacción, como la temperatura y el pH, se monitorizan cuidadosamente para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La lumiflavina experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de diferentes reactivos y condiciones.

Reactivos y condiciones comunes

Oxidación: La lumiflavina se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno. La reacción generalmente ocurre en un medio ácido.

Reducción: La reducción de la lumiflavina se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio. Esta reacción generalmente se lleva a cabo en un solvente orgánico como el etanol o el metanol.

Sustitución: Las reacciones de sustitución que involucran lumiflavina a menudo ocurren en los átomos de nitrógeno en el anillo de isoaloxazina. .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la lumiflavina puede conducir a la formación de lumicroma, mientras que la reducción puede producir dihidrolumiflavina .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

1.1 Role as a Chemosensitizer

Recent studies have highlighted lumiflavin's potential as a chemosensitizer in cancer treatment, particularly for ovarian cancer. Research indicates that this compound can enhance the sensitivity of ovarian cancer stem-like cells to cisplatin, a common chemotherapeutic agent. The mechanism involves this compound's ability to reduce riboflavin levels within these cells, which are often enriched and contribute to chemoresistance. In vitro and in vivo studies demonstrated that combining this compound with cisplatin significantly increased apoptosis rates and mitochondrial dysfunction in cancer cells compared to treatment with cisplatin alone .

1.2 Case Study: Ovarian Cancer

A study conducted on human ovarian cancer cell lines showed that this compound treatment led to a notable decrease in riboflavin transporter expression and riboflavin concentration, thereby sensitizing the cells to cisplatin therapy. The combination treatment resulted in enhanced DNA damage response and increased expression of apoptotic proteins, suggesting a robust therapeutic strategy against recurrent ovarian cancer .

Photochemistry

2.1 Photocatalytic Applications

This compound has emerged as an effective photocatalyst in organic synthesis. Its ability to facilitate various photoredox reactions has been extensively reviewed, indicating its versatility in catalyzing transformations under visible light . The unique electronic properties of this compound allow it to participate in electron transfer processes that are crucial for synthetic organic chemistry.

2.2 Quantum Chemical Studies

Quantum chemical calculations have provided insights into the electronic structure and spectroscopic properties of this compound. These studies reveal the excitation energies associated with different electronic states, which are essential for understanding its behavior as a photocatalyst . The solvatochromic effects observed in this compound further enhance its applicability in various solvent environments, making it suitable for diverse chemical reactions.

Analytical Chemistry

3.1 Fluorescence Applications

This compound exhibits intrinsic fluorescence properties that can be exploited for analytical purposes. Its fluorescence characteristics allow for sensitive detection methods, particularly in biochemical assays where monitoring riboflavin metabolism is essential . The ability to differentiate between various ionic forms of this compound in solution adds another layer of utility in analytical applications.

3.2 Spectroscopic Techniques

Techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry have been utilized to quantify this compound levels in biological samples. This method provides accurate measurements critical for assessing its therapeutic efficacy and understanding its metabolic pathways .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la lumiflavina implica su capacidad para participar en reacciones redox. La lumiflavina puede aceptar y donar electrones, lo que la convierte en un cofactor eficaz en diversas reacciones enzimáticas. La estructura cíclica de isoaloxazina le permite sufrir una oxidación y reducción reversibles, facilitando los procesos de transferencia de electrones. En la terapia fotodinámica, la lumiflavina genera especies reactivas de oxígeno al exponerse a la luz, lo que lleva a la destrucción de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Riboflavina: El compuesto padre de la lumiflavina, la riboflavina, es un nutriente vital involucrado en diversos procesos metabólicos. A diferencia de la lumiflavina, la riboflavina no se utiliza típicamente en la terapia fotodinámica.

Flavín mononucleótido (FMN): El FMN es otro derivado de la riboflavina y sirve como cofactor en diversas reacciones enzimáticas. Tiene propiedades redox similares a la lumiflavina, pero se encuentra más comúnmente en los sistemas biológicos.

Flavín adenín dinucleótido (FAD): El FAD es una coenzima derivada de la riboflavina y está involucrado en varias reacciones bioquímicas importantes. .

Singularidad de la lumiflavina

La lumiflavina es única debido a sus propiedades fotoquímicas y su capacidad para generar especies reactivas de oxígeno al exponerse a la luz. Esto la hace particularmente útil en la terapia fotodinámica y otras aplicaciones donde se requieren reacciones inducidas por la luz. Además, su estructura más simple en comparación con el FMN y el FAD permite una manipulación más fácil en los procesos sintéticos e industriales .

Actividad Biológica

Lumiflavin, a derivative of riboflavin, has garnered attention in the scientific community due to its biological activities, particularly in relation to cancer treatment and cellular metabolism. This article explores the biochemical effects of this compound, focusing on its role in reducing drug resistance in cancer cells, its impact on oxidative stress, and its influence on cellular signaling pathways.

Overview of this compound

This compound (7,8-dimethyl-10-(2-hydroxyethyl)isoalloxazine) is a flavin compound that arises from the photodecomposition of riboflavin. It has been identified as a significant metabolite with potential therapeutic applications, particularly in oncology. Its structure allows it to participate in redox reactions, influencing various biological processes.

1. Reduction of Drug Resistance in Cancer Cells

Recent studies have highlighted this compound's ability to enhance the efficacy of chemotherapy drugs, particularly cisplatin, against cancer stem-like cells (CSCs). A key study demonstrated that this compound reduced the development of cisplatin resistance in ovarian CSCs by inducing phenotypic differentiation. This was evidenced by:

- Cell Viability Assays : this compound treatment led to a significant decrease in cell viability of DDP-resistant OVCAR-3 cells when combined with cisplatin. The resistance index notably decreased with increasing concentrations of this compound (10-80 µM) .

- In Vivo Studies : In tumor-bearing nude mice, this compound administration significantly improved the chemotherapy response to cisplatin .

2. Impact on Oxidative Stress

This compound has been shown to induce oxidative stress in intestinal cell lines by depleting riboflavin levels. This depletion resulted in:

- Increased Reactive Oxygen Species (ROS) : All tested cell lines exhibited enhanced ROS generation following this compound treatment .

- Cell Proliferation Inhibition : The compound inhibited cell growth in a concentration-dependent manner across various intestinal cell lines (Caco-2, HCT116, HT29), indicating its potential as an antiproliferative agent .

3. Effects on Cellular Signaling

This compound's influence on cellular signaling pathways has been documented through several mechanisms:

- Phosphorylation Changes : Treatment with this compound altered global phosphorylation patterns within cells, impacting critical signaling pathways related to cell growth and apoptosis .

- Cell Cycle Arrest : The compound caused an arrest in the S phase of the cell cycle, leading to subsequent G2/M phase block . This suggests that this compound may interfere with normal cell cycle progression.

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Case Study 1: this compound and Ovarian Cancer

A study focused on ovarian CSCs demonstrated that this compound treatment could significantly reduce the proportion of drug-resistant cells and enhance sensitivity to cisplatin. The results indicated that this compound could serve as a potential chemosensitizer, enhancing therapeutic outcomes for patients with ovarian cancer .

Case Study 2: Intestinal Cell Model

In vitro experiments using Caco-2 cells established a model for riboflavin depletion through this compound treatment. The study revealed that this compound not only affected ATP levels but also induced significant changes in mRNA processing and apoptosis-related pathways, highlighting its multifaceted role in cellular metabolism and signaling .

Propiedades

IUPAC Name |

7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDQZGKJTJRBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148745 | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-56-8 | |

| Record name | Lumiflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiflavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMIFLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.